(2-Amino-1,3-thiazol-4-YL)methanethiol

Description

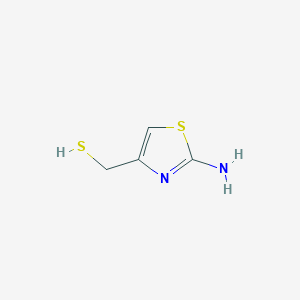

(2-Amino-1,3-thiazol-4-yl)methanethiol is a thiazole derivative featuring a sulfhydryl (-SH) group attached to the methyl substituent of the 2-aminothiazole core. These compounds often serve as intermediates for synthesizing bioactive molecules, including antibiotics, antioxidants, and anticancer agents . The thiazole ring’s electron-rich nature and the amino group’s nucleophilicity make it a versatile scaffold for functionalization, enabling diverse applications in drug discovery .

Properties

CAS No. |

105408-34-2 |

|---|---|

Molecular Formula |

C4H6N2S2 |

Molecular Weight |

146.2 g/mol |

IUPAC Name |

(2-amino-1,3-thiazol-4-yl)methanethiol |

InChI |

InChI=1S/C4H6N2S2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6) |

InChI Key |

FJCTZEUCKJHCKW-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(S1)N)CS |

Canonical SMILES |

C1=C(N=C(S1)N)CS |

Synonyms |

4-Thiazolemethanethiol,2-amino-(9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Thiazolemethanethiol, 2-amino- involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction typically takes 24 hours and is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques. For example, the preparation of enantiomerically pure derivatives of similar compounds involves the use of recyclable chiral auxiliaries and complexation with nickel (II) complexes .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolemethanethiol, 2-amino- undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the C-2 position of the thiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the C-2 position .

Scientific Research Applications

4-Thiazolemethanethiol, 2-amino- has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Thiazolemethanethiol, 2-amino- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cell .

Comparison with Similar Compounds

Structural Features

The table below compares (2-Amino-1,3-thiazol-4-yl)methanethiol derivatives with structurally related thiazole-based compounds:

Key Observations :

- Substituent Impact : The presence of bulky groups (e.g., coumarin in compound 4 ) increases molecular weight significantly compared to simpler sulfanyl-propanamides (e.g., 7c-7f ).

- Functional Groups : Sulfanyl (-S-) linkages (as in 7c-7f and compound 40 ) enhance hydrophobicity, while ester or amide groups (e.g., in ) improve solubility in polar solvents.

Physicochemical Properties

- Melting Points: Propanamide derivatives (7c-7f) exhibit moderate melting points (134–178°C), likely due to hydrogen bonding from amide and amino groups .

- Crystallinity: Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate derivatives form stable crystals via N–H···N and N–H···O hydrogen bonds, as shown in crystallographic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.